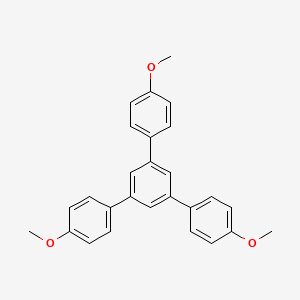
1,3,5-Tris(4-methoxyphenyl)benzol
Übersicht
Beschreibung
1,3,5-Tris(4-methoxyphenyl)benzene is a chemical compound with the linear formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(4-methoxyphenyl)benzene is represented by the formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .Physical And Chemical Properties Analysis
1,3,5-Tris(4-methoxyphenyl)benzene has a melting point of 143-146 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Quantenchemische Untersuchungen
Diese Verbindung wurde in quantenchemischen Untersuchungen verwendet . Insbesondere wurde sie in einem Cokristall mit 2,4,6-Trimethoxy-1,3,5-triazin verwendet, der CH···π- und π···π-Wechselwirkungen zeigte, die eine schichtweise Selbstassemblierung von wasserstoffgebundenen hexagonalen Blöcken im Festkörper bewirkten . Diese Studie kann hilfreich sein, um komplexe selbstorganisierte Systeme zu verstehen und ähnliche molekulare Selbstassemblierungen zu konstruieren .
Antimalarielle Anwendungen
Eine Reihe neuer 1,3,5-Tris[(4-(substituiertes-Aminomethyl)phenyl)methyl]benzol-Verbindungen wurden entworfen, synthetisiert und in vitro gegen zwei Parasiten (Plasmodium falciparum und Leishmania donovani) untersucht . Die biologischen Ergebnisse zeigten antimalarielle Aktivität mit IC50-Werten im sub- und μM-Bereich . Dies deutet darauf hin, dass diese Verbindung als Gerüst für die Entwicklung neuer Antimalariamittel verwendet werden könnte .
Entwicklung von Adsorptionsmembranen
Diese Verbindung kann zur Synthese poröser aromatischer Gerüste verwendet werden . Diese Gerüste können zur Entwicklung von Adsorptionsmembranen zur Behandlung organischer Schadstoffe verwendet werden . Diese Anwendung ist besonders wichtig in der Umweltwissenschaft und -technik.
Herstellung von organischen Leuchtdioden (OLEDs)
Diese Verbindung kann auch bei der Herstellung von pyridinbasierten hocheffizienten organischen Leuchtdioden (OLEDs) verwendet werden . OLEDs werden weit verbreitet in der Displaytechnologie und in Beleuchtungsanwendungen eingesetzt.
Konstruktion von porösen polymeren kovalenten organischen Gerüsten (COFs)
1,3,5-Tri(4-aminophenyl)benzol, ein Derivat dieser Verbindung, wird häufig als tritopischer Ligandenlinker für die Konstruktion von porösen polymeren kovalenten organischen Gerüsten (COFs) verwendet . COFs haben potenzielle Anwendungen in der Gasspeicherung, Katalyse und Optoelektronik.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used as building blocks for metal-organic frameworks (mofs) , suggesting that its targets could be the components of these frameworks.
Mode of Action
Given its structural similarity to other compounds used in mofs, it’s plausible that it interacts with its targets by forming bonds to create a 3d microporous material .
Biochemical Pathways
Mofs, which this compound may help form, are known to be involved in gas adsorption and separation technologies .
Result of Action
As a potential component of mofs, it may contribute to the formation of 3d microporous materials that have applications in gas storage, gas separation, and catalysis .
Eigenschaften
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSLHOMBWKQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324627 | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7509-20-8 | |
| Record name | 7509-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?
A1: 1,3,5-Tris(4-methoxyphenyl)benzene exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




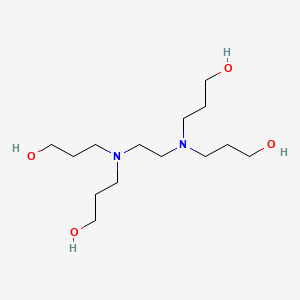
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

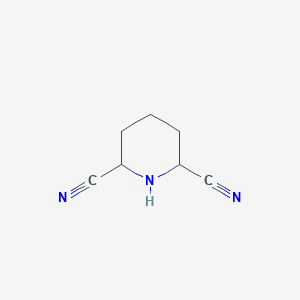
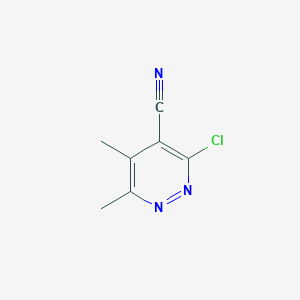
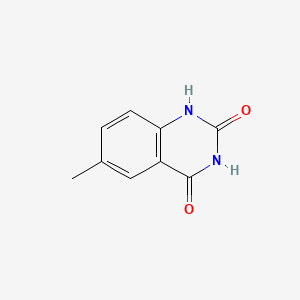
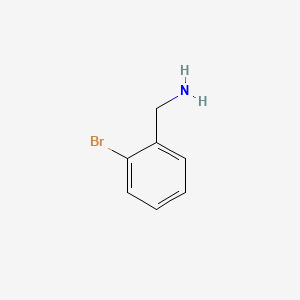
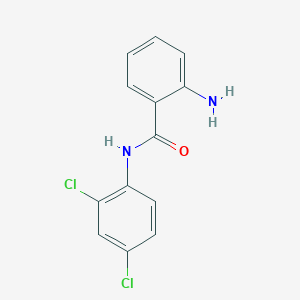
![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)

